molecular formula C17H12F4N4O2 B10956155 (1Z)-N'-{[(2-fluorophenyl)carbonyl]oxy}-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide

(1Z)-N'-{[(2-fluorophenyl)carbonyl]oxy}-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide

Cat. No.: B10956155
M. Wt: 380.30 g/mol
InChI Key: YOORJELCBHEUGK-UHFFFAOYSA-N
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Description

(1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE is a complex organic compound characterized by the presence of fluorine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.

    Attachment of the fluorobenzoyl group: This step involves the acylation of the benzimidazole derivative with 2-fluorobenzoyl chloride in the presence of a base.

    Formation of the ethanimidamide moiety: This final step involves the reaction of the intermediate with an appropriate amidine reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and benzimidazole sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-N’-[(2-CHLOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE
  • (1Z)-N’-[(2-BROMOBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE

Uniqueness

(1Z)-N’-[(2-FLUOROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12F4N4O2

Molecular Weight

380.30 g/mol

IUPAC Name

[(Z)-[1-amino-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethylidene]amino] 2-fluorobenzoate

InChI

InChI=1S/C17H12F4N4O2/c18-11-6-2-1-5-10(11)15(26)27-24-14(22)9-25-13-8-4-3-7-12(13)23-16(25)17(19,20)21/h1-8H,9H2,(H2,22,24)

InChI Key

YOORJELCBHEUGK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/CN2C3=CC=CC=C3N=C2C(F)(F)F)\N)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(CN2C3=CC=CC=C3N=C2C(F)(F)F)N)F

Origin of Product

United States

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